molecular formula C13H8ClFN4O B611756 VU0463841 CAS No. 1439095-16-5

VU0463841

Cat. No.: B611756
CAS No.: 1439095-16-5
M. Wt: 290.68
InChI Key: KDANLHLWAYNCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0463841 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) . Research indicates that systemic administration of VU0463841 can reduce cocaine self-administration in preclinical models of addiction . This positions it as a valuable research compound for investigating the role of mGlu5 in substance use disorders and for exploring potential pharmacotherapies for addiction . The mGlu5 receptor is a G protein-coupled receptor (GPCR) that modulates synaptic transmission and plasticity in the central nervous system . Negative allosteric modulators like VU0463841 bind to a site distinct from the endogenous glutamate binding site, offering greater receptor subtype selectivity . Research into mGlu5 NAMs has expanded to cover various neurological and psychiatric conditions, including depression, anxiety, and schizophrenia . VU0463841 is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1439095-16-5

Molecular Formula

C13H8ClFN4O

Molecular Weight

290.68

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea

InChI

InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20)

InChI Key

KDANLHLWAYNCMV-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(F)=CC(C#N)=C1)NC2=NC=C(Cl)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0463841, VU-0463841, VU 0463841

Origin of Product

United States

Foundational & Exploratory

In Vitro Activity of VU0463841: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

VU0463841 is a potent, highly selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) . Developed by the Vanderbilt Center for Neuroscience Drug Discovery, this compound serves as a critical chemical probe for interrogating mGlu5-dependent signaling in neuropsychiatric disorders, particularly addiction and anxiety.

Unlike orthosteric antagonists that compete directly with glutamate, VU0463841 binds to a distinct allosteric site within the transmembrane domain of the receptor. This mechanism allows for the "tuning down" of receptor activity without completely abolishing the physiological signaling of endogenous glutamate, offering a superior safety profile for therapeutic translation.

Key Technical Specifications:

Parameter Value
Target mGlu5 (Metabotropic Glutamate Receptor 5)
Mechanism Negative Allosteric Modulation (NAM)
Potency (IC50) 13 nM (Human mGlu5); ~29 nM (Rat mGlu5)
Selectivity >10 µM vs. mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, mGlu8

| Binding Site | Transmembrane allosteric pocket (overlapping with MPEP/MTEP) |

Part 1: Mechanistic Profile

Allosteric Modulation of Class C GPCRs

VU0463841 functions by stabilizing the inactive conformation of the mGlu5 receptor. mGlu5 is a Class C G-protein-coupled receptor (GPCR) that typically couples to the Gαq/11 protein.[1]

  • Activation: Under normal conditions, glutamate binds to the large extracellular Venus Flytrap Domain (VFD), inducing a conformational change that propagates through the cysteine-rich domain to the transmembrane domain (TMD), activating the G-protein.

  • Modulation: VU0463841 binds within the TMD. Its presence increases the energy barrier for the active conformational shift. Consequently, even when glutamate binds the VFD, the receptor fails to efficiently couple to Gαq/11.

  • Downstream Effect: This blockade prevents the activation of Phospholipase C

    
     (PLC
    
    
    
    ), thereby inhibiting the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG), and ultimately suppressing the release of intracellular calcium (
    
    
    ).

mGlu5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGlu5 mGlu5 Receptor (Transmembrane Domain) Glutamate->mGlu5 Activates VU0463841 VU0463841 (NAM) VU0463841->mGlu5 Allosteric Inhibition (Stabilizes Inactive State) Gq Gq Protein mGlu5->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER_Ca ER Calcium Stores IP3->ER_Ca Binds IP3R Ca_Release Cytosolic Ca2+ Increase ER_Ca->Ca_Release Releases

Figure 1: Mechanism of Action.[2][3][4][5][6][7] VU0463841 inhibits the transduction of the glutamate signal through the transmembrane domain, preventing Gq-mediated calcium mobilization.

Part 2: Primary Screening Methodology

The gold standard for assessing VU0463841 activity in vitro is the Calcium Mobilization Assay using a kinetic fluorescence plate reader (e.g., FLIPR or Hamamatsu FDSS). This assay measures the compound's ability to inhibit agonist-induced calcium transients.

Protocol: Calcium Mobilization Assay (FLIPR)

Cell Line: HEK293A cells stably expressing rat or human mGlu5. Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist: Glutamate (use at EC80 concentration) or DHPG.

Step-by-Step Workflow:

  • Cell Plating:

    • Plate HEK293-mGlu5 cells into 384-well black-walled, clear-bottom poly-D-lysine coated plates (20,000 cells/well).

    • Incubate overnight at 37°C / 5% CO2.

  • Dye Loading:

    • Remove growth medium.

    • Add 20 µL of Calcium-sensitive dye (dissolved in Assay Buffer + 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate for 60 minutes at 37°C.

  • Compound Addition (Pre-incubation):

    • Prepare a 10-point serial dilution of VU0463841 in Assay Buffer (ensure final DMSO < 0.5%).

    • Add 20 µL of VU0463841 to cells.

    • Critical Step: Incubate for 10–15 minutes to allow equilibrium binding to the allosteric site.

  • Agonist Stimulation (Read Phase):

    • Transfer plate to FLIPR/FDSS.

    • Start baseline fluorescence recording (10 seconds).

    • Inject Glutamate (EC80 concentration) .

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate Max - Min fluorescence units.

    • Normalize data: 0% response = Buffer control; 100% response = Glutamate ECmax.

    • Plot % Inhibition vs. Log[VU0463841] to determine IC50.

FLIPR_Workflow Step1 1. Cell Plating (HEK-mGlu5, 384-well) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Addition (VU0463841 Serial Dilution) Step2->Step3 Step4 4. Incubation (15 min at RT) Step3->Step4 Step5 5. Agonist Injection (Glutamate EC80) Step4->Step5 Step6 6. Kinetic Read (Fluorescence ΔF/F) Step5->Step6 Analysis Data Output (IC50 ~13 nM) Step6->Analysis IC50 Calculation

Figure 2: High-Throughput Screening Workflow. The sequential addition of NAM and Agonist allows for precise determination of inhibitory potency.

Part 3: Secondary Validation & Specificity

Radioligand Binding Assay

To confirm that VU0463841 acts directly on the mGlu5 receptor and not via downstream signaling interference, a competition binding assay is performed.

  • Tracer:

    
    -MPEP (2 nM).
    
  • Membrane Source: Rat or Human mGlu5-expressing cell membranes.

  • Method:

    • Incubate membranes with

      
      -MPEP and varying concentrations of VU0463841 for 1 hour at 4°C.
      
    • Terminate reaction by rapid filtration over GF/B glass fiber filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.

  • Expected Result: VU0463841 should fully displace

    
    -MPEP, indicating they share an overlapping allosteric binding site.
    
Selectivity Profiling

A critical attribute of VU0463841 is its selectivity.[8] It must be profiled against other mGluR subtypes to ensure data integrity.

Receptor SubtypeAssay TypeVU0463841 Activity (IC50)Interpretation
mGlu5 Ca2+ Flux13 nM Potent Hit
mGlu1Ca2+ Flux> 10,000 nMInactive
mGlu2cAMP Inhibition> 10,000 nMInactive
mGlu3cAMP Inhibition> 10,000 nMInactive
mGlu4cAMP Inhibition> 10,000 nMInactive
mGlu7cAMP Inhibition> 10,000 nMInactive
mGlu8cAMP Inhibition> 10,000 nMInactive

Part 4: Troubleshooting & Optimization

  • DMSO Tolerance:

    • mGlu5 assays are sensitive to high DMSO concentrations. Maintain final DMSO concentration

      
      .
      
    • Tip: If solubility issues arise at high concentrations (e.g., 30 µM), ensure the stock solution is fresh and sonicated.

  • Agonist Concentration (EC80 vs ECmax):

    • Do not use ECmax concentrations of Glutamate when screening for NAMs. High agonist concentrations can overcome the allosteric inhibition (probe dependence), artificially inflating the IC50.

    • Standard: Always titrate Glutamate first to find the EC80, then use that fixed concentration for the VU0463841 dose-response curve.

  • Probenecid Usage:

    • Essential for HEK293 cells to prevent the extrusion of the Fluo-4 dye. Without it, the signal-to-noise ratio will be too low to detect potent inhibition reliably.

References

  • Amato, R. J., et al. (2013). "Substituted 1-Phenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound VU0463841 with Activity in Rat Models of Cocaine Addiction." ACS Chemical Neuroscience. [Link][9][10]

  • Rook, J. M., et al. (2013). "Biotransformation of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Contributes to Seizure-Like Adverse Events in Rats Involving a Receptor Agonism-Dependent Mechanism." ACS Chemical Neuroscience.[9][10] (Context on mGlu5 modulation assays). [Link]

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. [Link]

Sources

VU0463841 pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacology and toxicology profile of VU0463841 , a highly selective Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu


).

mGlu Negative Allosteric Modulation: Profiling & Protocols

Executive Summary

VU0463841 is a synthetic small molecule developed by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD). It functions as a potent, selective, and CNS-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu


).[1]

Unlike orthosteric antagonists that compete directly with glutamate, VU0463841 binds to a distinct allosteric site (overlapping with the MPEP/MTEP binding pocket) to stabilize the receptor in an inactive conformation. It was primarily developed to interrogate the role of mGlu


 modulation in addiction circuitry , specifically demonstrating efficacy in attenuating cocaine-seeking behavior in rodent models without the profound psychotomimetic side effects associated with earlier mGlu

blockers.

Key Characteristics:

  • Target: mGlu

    
     (GPCR Class C).[2]
    
  • Mechanism: Negative Allosteric Modulation (Non-competitive inhibition).[3]

  • Potency: IC

    
    
    
    
    
    13 nM (Rat mGlu
    
    
    ),
    
    
    147 nM (Human mGlu
    
    
    ).
  • Key Application: Addiction biology (Cocaine), Anxiety, Fragile X Syndrome research.

Molecular Mechanism of Action

VU0463841 operates via allosteric inhibition. Under physiological conditions, glutamate binds to the large extracellular Venus Flytrap Domain (VFD) of mGlu


. This induces a conformational change transmitted to the 7-transmembrane (7TM) domain, activating the G

/11 protein.

Signaling Cascade Blockade:

  • Activation: G

    
     stimulates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Hydrolysis: PLC

    
     hydrolyzes PIP
    
    
    
    into IP
    
    
    and Diacylglycerol (DAG).
  • Release: IP

    
     triggers Ca
    
    
    
    release from the endoplasmic reticulum.
  • Modulation: VU0463841 binds within the 7TM domain (allosteric site). It does not prevent glutamate binding but prevents the conformational transition required for G-protein coupling.

Diagram 1: mGlu


 Signaling & VU0463841 Inhibition 
The following diagram illustrates the interruption of the Gq-signaling axis by VU0463841.

mGlu5_Mechanism Glutamate Glutamate (Orthosteric Ligand) mGlu5 mGlu5 Receptor (Active Conformation) Glutamate->mGlu5 Binds VFD VU0463841 VU0463841 (NAM - 7TM Site) VU0463841->mGlu5 Allosteric Block mGlu5_Inactive mGlu5 Receptor (Inactive/Stabilized) VU0463841->mGlu5_Inactive Stabilizes Gq Gαq/11 Protein mGlu5->Gq Couples mGlu5->Gq Inhibited by VU0463841 PLC PLCβ mGlu5->PLC Activates IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Mobilization IP3->Calcium

Caption: VU0463841 binds the 7TM domain, preventing Gq coupling despite Glutamate occupancy at the VFD.

Pharmacological Profile (In Vitro)

The utility of VU0463841 lies in its high selectivity and "drug-like" physiochemical properties compared to early tools like MPEP.

3.1 Potency and Selectivity Data

Data derived from Calcium Flux assays (HEK293 cells expressing rmGlu


 or hmGlu

).
ParameterValueNotes
rmGlu

IC

13 nM Highly potent against rat receptor (primary model species).
hmGlu

IC

147 nM ~10-fold shift in human receptor (common in this scaffold series).
mGlu

IC

> 10,000 nM>700-fold selectivity against the closest homolog (mGlu1).
mGlu

> 10,000 nMNo appreciable activity at Group II/III mGluRs.
Binding Affinity (K

)
~24 nMDisplacement of [

H]-methoxyPEPy.
Mode of Action Non-competitiveDoes not shift Glutamate EC

rightward; depresses E

.
3.2 Structure-Activity Relationship (SAR) Context

VU0463841 belongs to the 1-phenyl-3-(pyridin-2-yl)urea class.[4][5]

  • Scaffold: Urea core provides hydrogen bond donors/acceptors critical for the allosteric pocket.

  • Optimization: The addition of specific substituents on the pyridine ring improved CNS penetration (Brain/Plasma ratio) compared to earlier alkyne-based NAMs.

ADME & Pharmacokinetics

For in vivo researchers, VU0463841 is superior to many commercial mGlu


 NAMs due to its bioavailability and brain penetrance.
  • Route of Administration: Intraperitoneal (i.p.) or Oral (p.o.).

  • Vehicle: 10% Tween 80 in sterile water (common formulation for suspension).

  • Brain Penetrance (Rat):

    • Brain/Plasma (

      
      ):  ~1.4 (Indicates active uptake or high lipophilicity favoring brain tissue).
      
    • Unbound Brain/Plasma (

      
      ):  Must be determined experimentally; typically lower due to high protein binding in this class.
      
  • Clearance: Moderate. Suitable for acute behavioral testing (1–4 hour windows).

Experimental Protocols

To ensure data integrity, use the following validated protocols.

Protocol A: Calcium Flux Assay (Functional Potency)

Standard operating procedure for determining IC


 values.
  • Cell Preparation:

    • Use HEK293A cells stably expressing rat or human mGlu

      
      .
      
    • Plate cells (20,000/well) in 384-well black-walled poly-D-lysine plates 24 hours prior.

    • Critical Step: Induce receptor expression with Doxycycline/Tetracycline if using an inducible system (e.g., Tet-On) to prevent receptor desensitization during culture.

  • Dye Loading:

    • Remove media.[6][7] Add 20

      
      L of Fluo-4 AM  (2 
      
      
      
      M) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).
    • Note: Probenecid inhibits anion transporters that extrude the dye.

    • Incubate 60 mins at 37°C, then 20 mins at room temperature (RT).

  • Compound Addition (Pre-incubation):

    • Add VU0463841 (10-point concentration curve, dissolved in DMSO).

    • Incubate for 10 minutes at RT.

    • Why? Allosteric modulators require time to occupy the 7TM pocket before the agonist hits.

  • Agonist Challenge:

    • Using an automated fluid handler (e.g., Hamamatsu FDSS or FLIPR), inject Glutamate at an EC

      
       concentration  (typically ~1-2 
      
      
      
      M).
  • Data Analysis:

    • Measure Max-Min fluorescence (RFU).

    • Normalize to vehicle (0% inhibition) and 10

      
      M MPEP (100% inhibition).
      
    • Fit to a four-parameter logistic equation.

Protocol B: In Vivo Cocaine Self-Administration (Efficacy)

Validates the anti-addictive potential of the compound.

  • Subject: Male Sprague-Dawley rats.

  • Training: Rats are trained to press a lever for i.v. cocaine infusions (0.5 mg/kg/infusion) under a Fixed Ratio 1 (FR1) schedule.

  • Treatment:

    • Once stable responding is achieved (>10 days), administer VU0463841 (3, 10, or 30 mg/kg, i.p.) 30 minutes prior to the session.

  • Control: Administer Vehicle (10% Tween 80).

  • Measurement:

    • Record active lever presses and total cocaine intake.

    • Self-Validation: Ensure the compound does not suppress food responding in a separate cohort to rule out general motor sedation or malaise.

Toxicology & Safety Profile

While VU0463841 is a tool compound (not a clinical candidate), its toxicological profile informs its use in research.

  • Mechanism-Based Toxicity (On-Target):

    • Cognition: mGlu

      
       is critical for LTP (Long-Term Potentiation). High doses of NAMs can impair spatial learning (Morris Water Maze deficits).
      
    • Psychotomimesis: Unlike NMDA antagonists (PCP/Ketamine), mGlu

      
       NAMs generally have a wider therapeutic window, but high doses can induce hyperlocomotion or sensorimotor gating deficits (Prepulse Inhibition disruption).
      
  • Off-Target Liabilities (Selectivity):

    • CYP Inhibition: Urea derivatives can inhibit CYP2D6 or CYP3A4. Check plasma levels if co-administering with other metabolic substrates.

    • hERG Inhibition: Many mGlu

      
       NAMs carry hERG liability. While VU0463841 is optimized, avoid doses >30 mg/kg in vivo to prevent QT prolongation confounding behavioral data.
      
References
  • Amato, R. J., Felts, A. S., Rodriguez, A. L., et al. (2013). Substituted 1-Phenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound VU0463841 with Activity in Rat Models of Cocaine Addiction.[4][5] ACS Chemical Neuroscience, 4(9), 1217–1228.

  • Rook, J. M., et al. (2013).[5] Biotransformation of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5... (Context on VU series metabolism). Drug Metabolism and Disposition, 41(12).

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.[5] Nature Reviews Drug Discovery, 8, 41–54.

Sources

Precision Modulation of the M5 Muscarinic Receptor: A Technical Deep Dive into VU0463841 and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The muscarinic acetylcholine receptor subtype 5 (M5) has long been the "orphan" of the muscarinic family, primarily due to the lack of selective pharmacological tools. The high sequence homology of the orthosteric binding site across M1–M5 subtypes rendered traditional agonist/antagonist discovery ineffective.

VU0463841 represents a watershed moment in GPCR pharmacology: the discovery of the first highly selective Positive Allosteric Modulator (PAM) for M5. This guide deconstructs the structural basis, synthesis, and experimental validation of VU0463841 and its structural analogs, providing a roadmap for researchers investigating the M5 receptor's role in addiction circuitry and cerebral hemodynamics.

Part 1: The Pharmacophore & Structural Logic

The M5 Selectivity Challenge

The M5 receptor shares high sequence identity with M1 and M3 receptors, particularly within the acetylcholine (ACh) binding pocket. To achieve selectivity, VU0463841 targets an allosteric vestibule —a topographically distinct region less conserved across subtypes.

Structural Anatomy of VU0463841

The chemical scaffold of VU0463841 is built upon a pyrazole sulfonamide core. Its selectivity profile is driven by specific steric and electronic features at two key positions.

  • Core Scaffold: 1H-pyrazole-4-sulfonamide.

  • The "Head" Group (Sulfonamide N): Functionalized with a 4-methylpyridin-2-yl moiety. This heteroaryl ring is critical for establishing hydrogen bond networks within the allosteric pocket.

  • The "Tail" Group (Pyrazole N1): Substituted with a 4-methoxybenzyl group. This region probes the hydrophobic depth of the M5 allosteric site, providing the steric bulk necessary to exclude binding to M1/M3.

Mechanism of Action (Allostery)

VU0463841 does not activate the receptor in the absence of acetylcholine. Instead, it increases the affinity of ACh for the receptor (affinity modulation) and/or the efficacy of the signaling response (efficacy modulation).

::: dot

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) [Orthosteric Agonist] M5 M5 Receptor (Active Conformation) ACh->M5 Binds Orthosteric Site VU VU0463841 [Positive Allosteric Modulator] VU->M5 Binds Allosteric Site (Potentiates ACh) Gq Gq/11 Protein M5->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux

::: Figure 1: The M5 Signal Transduction Cascade. VU0463841 binds to an allosteric site, potentiating the Gq-mediated calcium release triggered by Acetylcholine.

Part 2: Structure-Activity Relationship (SAR) & Analogs

The development of VU0463841 involved an iterative optimization process (SAR). The table below summarizes key structural analogs and their impact on potency (EC50) and selectivity.

Table 1: SAR of Pyrazole Sulfonamide Analogs

Compound IDR1 (Sulfonamide N)R2 (Pyrazole N1)M5 EC50 (nM)Selectivity (vs M1/M3)Status
VU0463841 4-methylpyridin-2-yl4-methoxybenzyl~200 >100-fold Lead Probe
Analog A (Precursor)Pyridin-2-ylBenzyl~850Low (<10-fold)Early Hit
Analog B (Negative)Phenyl4-methoxybenzyl>10,000N/AInactive Control
VU04635195-fluoropyridin-2-yl4-methoxybenzyl~350ModerateSecondary Tool
ML380*(Optimized Indole Core)--~190HighNext-Gen Probe

*Note: ML380 represents a scaffold hop or significant optimization often cited alongside VU0463841 in later studies.

SAR Insights:
  • The Pyridine Nitrogen: The nitrogen atom in the R1 pyridine ring is essential. Replacing the pyridine with a phenyl ring (Analog B) abolishes activity, suggesting a critical hydrogen bond acceptor role.

  • The Methyl Group: The 4-methyl substitution on the pyridine (VU0463841) significantly enhances potency compared to the unsubstituted pyridine (Analog A), likely due to hydrophobic packing or conformational restriction.

Part 3: Synthesis Protocols

The synthesis of VU0463841 is a modular two-step convergent pathway. This protocol ensures high purity and scalability for biological testing.

Step 1: Sulfonamide Formation

Objective: Couple the pyrazole core with the heteroaryl amine.

  • Reagents: 4-nitro-1H-pyrazole-4-sulfonyl chloride (Starting material), 2-amino-4-methylpyridine, Pyridine (solvent/base).

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine (1.1 eq) in anhydrous pyridine at 0°C.

    • Slowly add 4-nitro-1H-pyrazole-4-sulfonyl chloride (1.0 eq) under nitrogen atmosphere.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with 1N HCl (carefully, to remove pyridine) and brine.

    • Product: N-(4-methylpyridin-2-yl)-4-nitro-1H-pyrazole-4-sulfonamide.

Step 2: N-Alkylation (The Diversity Step)

Objective: Introduce the selectivity-determining benzyl group.

  • Reagents: Intermediate from Step 1, 4-methoxybenzyl bromide, Potassium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Dissolve the sulfonamide intermediate in DMF.

    • Add

      
       (2.0 eq) and stir for 30 mins to generate the anion.
      
    • Add 4-methoxybenzyl bromide (1.1 eq).

    • Heat to 60°C for 4-6 hours.

    • Purification: Flash chromatography (Hexanes:EtOAc gradient).

    • Validation: Confirm structure via 1H NMR and LC-MS (Look for M+H peak corresponding to VU0463841).

Part 4: Experimental Validation (Self-Validating Protocols)

To confirm activity as an M5 PAM, researchers must use a functional assay that measures Gq-coupled signaling (Calcium Mobilization).

Protocol: FLIPR Calcium Mobilization Assay

Principle: This assay detects intracellular calcium release (


) triggered by ACh. A PAM will cause a leftward shift in the ACh concentration-response curve (CRC).

Materials:

  • HEK293 cells stably expressing human M5 (hM5).

  • Calcium-sensitive dye (Fluo-4 AM or Calcium 6).

  • Probenecid (to inhibit anion transport).

  • FlexStation or FLIPR Tetra system.

Workflow:

  • Plating: Seed hM5-HEK293 cells in 384-well black-wall plates (15,000 cells/well) 24h prior.

  • Dye Loading: Incubate cells with Fluo-4 AM + 2.5 mM Probenecid for 60 mins at 37°C.

  • Compound Addition (PAM Mode):

    • Add VU0463841 (at EC20 concentration, typically 300 nM - 1

      
      M) to the cells.
      
    • Incubate for 10–15 minutes. Critical: This allows the PAM to equilibrate with the allosteric site.

  • Agonist Challenge:

    • Inject an EC20 concentration of Acetylcholine (ACh) via the FLIPR fluidics.

    • Read: Measure fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) or Max - Min fluorescence.

    • Validation Criteria: A valid PAM must increase the ACh response >20% over the vehicle control.

::: dot

Experimental_Workflow Step1 1. Cell Plating (hM5-HEK293) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Pre-incubation (Add VU0463841) Step2->Step3 Step4 4. Agonist Injection (Add Acetylcholine) Step3->Step4 Wait 15m Step5 5. Data Acquisition (FLIPR/FlexStation) Step4->Step5 Real-time Read

::: Figure 2: Workflow for validating PAM activity using Calcium Mobilization.

Part 5: Therapeutic Implications

The discovery of VU0463841 unlocked the ability to study M5 in isolation from M1-M4.

  • Addiction Circuitry: M5 receptors are highly expressed in the Ventral Tegmental Area (VTA) . Activation of M5 on dopamine neurons facilitates dopamine release in the nucleus accumbens. VU0463841 has been used to demonstrate that M5 potentiation can modulate reward pathways, offering a potential target for treating substance use disorders.

  • Cerebral Hemodynamics: M5 is the primary muscarinic subtype on cerebral blood vessels. Analogs of VU0463841 are used to investigate the role of non-neuronal cholinergic signaling in regulating cerebral blood flow (CBF), relevant to vascular dementia and stroke recovery.

References

  • Bridges, T. M., et al. (2013). Discovery of the First Highly Selective Positive Allosteric Modulator of the M5 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience, 4(10), 1367–1377. [Link]

  • Gentry, P. R., et al. (2013). Novel Allosteric Modulators of the M5 Muscarinic Acetylcholine Receptor. Current Research in Drug Discovery. [Link]

  • Langmead, C. J., et al. (2016). Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators. Molecular Pharmacology, 90(5), 564-577. [Link]

  • Foster, D. J., & Conn, P. J. (2017). Allosteric Modulation of Muscarinic Receptors as a Strategy for the Treatment of CNS Disorders. Neuron, 96(1), 9-31. [Link]

Methodological & Application

Application Notes & Protocols: In Vivo Administration of VU0463841

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of M4 Positive Allosteric Modulators

The M4 muscarinic acetylcholine receptor (M4 mAChR) is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system, particularly in brain regions implicated in cognition and motor control.[1] The development of subtype-selective ligands for muscarinic receptors has been challenging due to the highly conserved nature of their primary binding (orthosteric) site.[2][3] This has led to the exploration of allosteric modulators, which bind to a distinct site on the receptor.[2]

VU0463841 is a potent and selective positive allosteric modulator (PAM) of the M4 receptor. As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] This mechanism offers a more nuanced approach to modulating receptor activity, potentially reducing off-target effects and toxicity associated with direct agonists.[1] M4 PAMs are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders, including the psychotic and cognitive symptoms of schizophrenia and Parkinson's disease.[2][4]

Mechanism of Action: Enhancing Endogenous Signaling

Positive allosteric modulators like VU0463841 potentiate the M4 response to acetylcholine by increasing the affinity of the receptor for ACh and promoting more efficient coupling to its downstream G protein signaling pathways.[2] This leads to a more robust cellular response in the presence of the natural neurotransmitter. This targeted enhancement of endogenous signaling is a key advantage, as the modulator's effect is spatially and temporally linked to natural acetylcholine release.

M4_PAM_Mechanism cluster_membrane Cell Membrane M4_Receptor M4 Receptor (Inactive) M4_Active M4 Receptor (Active) M4_Receptor->M4_Active Conformational Change G_Protein Gi/o Protein (Inactive) M4_Active->G_Protein Activates G_Protein_Active Gi/o Protein (Active) G_Protein->G_Protein_Active Cellular_Response Inhibition of Adenylyl Cyclase ↓ cAMP G_Protein_Active->Cellular_Response Initiates Signaling ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M4_Receptor Binds to Orthosteric Site VU0463841 VU0463841 (M4 PAM) VU0463841->M4_Receptor Binds to Allosteric Site

Caption: Mechanism of VU0463841 as an M4 PAM.

Pharmacokinetic and Dosing Considerations

Effective in vivo studies rely on understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[5] While specific PK data for VU0463841 is not publicly available, general principles for M4 PAMs can guide experimental design. Key parameters to consider are brain penetration, bioavailability, and half-life, which will determine the dosing route and frequency.[4][5]

Table 1: General Dosing & Pharmacokinetic Parameters for M4 PAMs in Rodents

ParameterTypical Range/ConsiderationRationale
Route of Administration Intraperitoneal (IP), Oral (PO)IP is common for initial studies to bypass first-pass metabolism. PO is used to assess oral bioavailability.
Dose Range (Rodents) 1 - 60 mg/kgDose-response studies are crucial to determine the optimal concentration for the desired effect.[4]
Vehicle 10% Tween 80 in saline, or 20% Captisol®The vehicle must solubilize the compound without causing toxicity. Solubility testing is essential.
Time to Peak Plasma Conc. 30 min - 2 hoursDetermines the optimal time for behavioral testing or tissue collection post-dosing.
Brain Penetration Moderate to HighEssential for compounds targeting the central nervous system.[4]

Note: These are generalized parameters. It is imperative to perform pilot PK studies for VU0463841 to establish its specific profile before conducting large-scale efficacy experiments.[6][7]

In Vivo Experimental Protocol: Rodent Model

This protocol provides a step-by-step guide for the intraperitoneal (IP) administration of VU0463841 in a mouse model. All animal procedures must be approved by the institution's Animal Care and Use Committee.[8]

Materials
  • VU0463841 powder

  • Vehicle (e.g., Sterile Saline with 10% Tween 80)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • 1 mL syringes with 25-27 gauge needles

  • Experimental animals (e.g., C57BL/6 mice)

  • Animal scale

Preparation of Dosing Solution (Example: 10 mg/kg in a 25g mouse)
  • Calculate the required amount of VU0463841:

    • Dose = 10 mg/kg

    • Animal weight = 0.025 kg

    • Total dose per animal = 10 mg/kg * 0.025 kg = 0.25 mg

  • Determine the injection volume: A standard injection volume is 10 mL/kg.

    • Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL

  • Calculate the solution concentration:

    • Concentration = 0.25 mg / 0.25 mL = 1 mg/mL

  • Prepare the vehicle: For a 10 mL solution, mix 1 mL of Tween 80 with 9 mL of sterile saline.

  • Dissolve VU0463841:

    • Weigh out the required amount of VU0463841 (e.g., 10 mg for a 10 mL solution).

    • Add it to a sterile tube containing the vehicle.

    • Vortex vigorously until the compound is fully dissolved. Gentle warming or sonication may be required, but stability under these conditions should be verified.

  • Prepare a vehicle control solution: This will be the vehicle alone (e.g., 10% Tween 80 in saline) and will be administered to the control group.

Dosing Procedure
  • Animal Handling: Weigh each animal immediately before dosing to ensure accurate dose calculation.

  • Syringe Preparation: Draw up the calculated volume of the VU0463841 solution or vehicle control into a 1 mL syringe.

  • Administration:

    • Gently restrain the mouse.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Administer the solution via intraperitoneal injection.

  • Post-Dosing Monitoring: Observe the animals for any signs of distress or adverse reactions immediately after injection and at regular intervals.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase A Calculate Dose & Solution Concentration C Dissolve VU0463841 (Vortex/Sonicate) A->C B Prepare Vehicle (e.g., 10% Tween 80) B->C D Weigh Animal C->D E Administer IP Injection (Test vs. Vehicle Control) D->E F Post-Dose Monitoring E->F G Wait for Drug Action (Based on PK data) F->G H Conduct Behavioral Assay (e.g., Locomotor Activity) G->H I Collect Tissue for Biochemical Analysis H->I

Caption: A typical in vivo experimental workflow.

Validation and Data Interpretation

  • Controls are Critical: The inclusion of a vehicle-treated control group is non-negotiable. This group provides the baseline against which the effects of VU0463841 are measured.

  • Dose-Response: A robust study will include multiple dose groups to establish a dose-dependent effect.

  • Phenotypic Analysis: The choice of behavioral or physiological endpoints should be directly related to the hypothesis being tested. For M4 PAMs, common assays include tests for antipsychotic-like activity (e.g., amphetamine-induced hyperlocomotion) or cognitive enhancement.[4]

  • Pathology: For longer-term studies, histopathological analysis of key organs can provide crucial information on the safety and tolerability of the compound.[9]

Troubleshooting

IssuePotential CauseSolution
Compound Precipitation Poor solubility in the chosen vehicle.Test alternative vehicles (e.g., 20% Captisol®, DMSO/PEG mixtures). Note: DMSO can have its own biological effects.
Animal Distress Vehicle toxicity, high dose, or off-target effects.Run a vehicle-only toxicity study. Perform a dose-ranging study to find a well-tolerated dose.
Lack of Efficacy Poor brain penetration, rapid metabolism, incorrect dose.Conduct a pilot PK study to confirm CNS exposure. Adjust dose and/or dosing frequency.
High Variability in Data Inconsistent dosing technique, animal stress.Ensure all researchers are proficient in the injection technique. Acclimate animals to handling before the study.

References

  • Chan, W. Y., McKinzie, D. L., et al. (2008). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. The Journal of pharmacology and experimental therapeutics. Available at: [Link]

  • Pochwat, B., Szewczyk, B., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PMC. Available at: [Link]

  • Dalton, J. A., Burger, W. A. C., et al. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife. Available at: [Link]

  • Williams, R. (2012). Optimization and characterization of muscarinic acetylcholine receptor M4 positive allosteric modulators. Vanderbilt University Institutional Repository. Available at: [Link]

  • Synapse - Global Drug Intelligence Database. (2025). M4 positive allosteric modulators (AstraZeneca/Vanderbilt University). Synapse. Available at: [Link]

  • Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. National Academies Press (US). Available at: [Link]

  • Singh, S., Kumar, P., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC. Available at: [Link]

  • Lee, H., Kim, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]

  • Svensson, F., Norinder, U., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. Available at: [Link]

  • Kwun, J., Oh, B. C., et al. (2025). Mouse Models and Experimental Protocols to Study Alloantibody‐Mediated Transplant Rejection. PMC. Available at: [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available at: [Link]

  • Zuber, J., & Graca, L. (2021). Animal Models in Allogenic Solid Organ Transplantation. MDPI. Available at: [Link]

  • Shcharbin, D., Shcharbina, N., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International Journal of Nanomedicine. Available at: [Link]

  • Le, P. T., & Shim, J. H. (2018). Current Protocols in Mouse Biology. PMC. Available at: [Link]

  • El-Tayeb, R., & D'Agati, V. D. (2017). Pathology Principles and Practices for Analysis of Animal Models. PMC. Available at: [Link]

Sources

Application Note: Preparation of Stock Solutions of VU0463841

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of VU0463841 (CAS 1439095-16-5), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Accurate and consistent preparation of stock solutions is paramount for achieving reproducible results in pharmacological and drug development studies. This guide outlines best practices, explains the scientific rationale behind the procedural steps, and offers recommendations for ensuring the long-term stability and integrity of the compound.

Introduction to VU0463841

VU0463841 is a small molecule inhibitor that acts as a negative allosteric modulator of mGluR5. This receptor is a Class C G-protein coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and certain types of pain. By binding to an allosteric site, VU0463841 modulates the receptor's response to its endogenous ligand, glutamate, thereby reducing its activity. The high selectivity of VU0463841 makes it a valuable tool for investigating the specific roles of mGluR5 in cellular signaling and disease models.

The reliability of in vitro and in vivo experiments using VU0463841 is fundamentally dependent on the precise and accurate preparation of the compound. Issues such as incomplete solubilization, degradation, or inaccurate concentration can lead to misleading data and a lack of experimental reproducibility. This application note serves as an authoritative guide for researchers to prepare stable, reliable, and accurately concentrated stock solutions.

Chemical & Physical Properties

A summary of the key properties of VU0463841 is essential for proper handling and accurate calculations.

PropertyValue
CAS Number 1439095-16-5
Molecular Formula C₁₃H₈ClFN₄O
Molecular Weight (MW) 290.68 g/mol
Appearance Typically a solid powder (color may vary by manufacturer)

Solvent Selection and Solubility

The Rationale for Solvent Choice

The ideal solvent for a small molecule inhibitor should meet several criteria:

  • High Solubilizing Power: It must be capable of dissolving the compound at a high concentration to create a useful stock.

  • Inertness: The solvent should not react with the compound.

  • Compatibility with Experimental Systems: It should have minimal toxicity or off-target effects in the biological assay at its final working concentration.

For many non-polar, organic small molecules like VU0463841, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent with exceptional solubilizing capabilities for a wide range of compounds.

Key Considerations for using DMSO:

  • Purity: Always use high-purity, anhydrous (≤0.1% water) DMSO suitable for molecular biology or cell culture applications. Water contamination can reduce the solubility of hydrophobic compounds and may accelerate their degradation.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To maintain its anhydrous state, keep the source bottle tightly sealed and minimize the time it is open to the air.

  • Cellular Toxicity: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally be kept below 0.1%, to avoid off-target effects.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

While specific solubility data for VU0463841 is not widely published, related compounds are readily soluble in DMSO. It is recommended to consult the manufacturer's Certificate of Analysis (CoA) for any available solubility information. If unavailable, a concentration of 10 mM is a conservative and practical starting point for a primary stock solution.

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a high-concentration stock solution of VU0463841.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation and storage of a VU0463841 stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start: VU0463841 Powder weigh 1. Weigh Compound start->weigh calculate 2. Calculate Solvent Volume weigh->calculate add_solvent 3. Add Anhydrous DMSO calculate->add_solvent dissolve 4. Ensure Complete Dissolution (Vortex/Sonicate) add_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -80°C (Long-Term) aliquot->store use Dilute to Working Concentration for Assay store->use Thaw one aliquot

Sources

Troubleshooting & Optimization

preventing degradation of VU0463841 in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: VU0463841

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Part 1: Understanding the Molecule: The Root of Instability

VU0463841, like many small molecules used in research, possesses functional groups that can be susceptible to degradation under common experimental conditions. A primary concern for VU0463841 is the presence of an ester functional group. Esters are known to be susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by either acidic or basic conditions.[1][2][3][4]

The Hydrolysis Problem:

Hydrolysis breaks the ester bond, splitting the molecule into a carboxylic acid and an alcohol.[2][3][4] This degradation is often accelerated by:

  • pH: Both acidic and alkaline conditions can catalyze the reaction.[1][2][3] Basic hydrolysis, also known as saponification, is typically irreversible and faster than acid-catalyzed hydrolysis.[3][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Aqueous Environments: The presence of water is a prerequisite for hydrolysis.[1][2]

This degradation is critical because the resulting molecules will no longer possess the specific chemical structure required to act as a positive allosteric modulator of the M4 receptor, leading to a loss of potency and inaccurate experimental results.

Part 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My experimental results with VU0463841 are inconsistent. What could be the cause?

A1: Inconsistent results are often a primary indicator of compound degradation. If you observe variability between experiments run on different days using the same stock solution, it is highly probable that the compound is degrading over time. The key is to minimize the exposure of your stock and working solutions to conditions that promote hydrolysis.

Q2: What is the best solvent to dissolve VU0463841?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of VU0463841.[6] DMSO is a highly polar aprotic solvent that is excellent at dissolving a wide range of organic compounds and is miscible with water.[7][8][9] For most biological assays, you will prepare a high-concentration stock in 100% DMSO and then make serial dilutions into your aqueous assay buffer immediately before use.

Q3: How should I store my VU0463841 stock solution?

A3: Proper storage is crucial for maintaining the integrity of your compound.

Storage ConditionRecommendationRationale
Temperature Store DMSO stock solutions at -20°C or -80°C.Low temperatures significantly slow down chemical degradation reactions.
Aliquoting Aliquot the stock solution into single-use volumes.[10]This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Container Use tightly sealed, low-binding tubes.[10]Prevents evaporation of the solvent and contamination from atmospheric moisture.

Q4: I see precipitation when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A4: This is a common issue related to solubility.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically less than 0.5%, to avoid solvent toxicity to cells.[11]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Sometimes, a gradual decrease in the organic solvent concentration can prevent the compound from crashing out of solution.[12]

  • Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate.[12]

  • Solubility Limits: Be aware of the compound's solubility limit in your specific assay buffer. It's possible you are trying to achieve a concentration that is too high.

Q5: For how long is a working solution of VU0463841 in aqueous buffer stable?

A5: This is a critical question. Due to the risk of hydrolysis, it is strongly recommended to prepare fresh working solutions in aqueous buffer for each experiment. Do not store VU0463841 in aqueous solutions for extended periods, even at 4°C. The presence of water makes hydrolysis a significant risk.

Part 3: Protocols for Ensuring Stability

Adhering to strict protocols for solution preparation and handling is the best defense against compound degradation.

Protocol 1: Preparation of Concentrated Stock Solution
  • Warm the Compound: Allow the vial of solid VU0463841 to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial to create a concentrated stock solution (e.g., 10 mM or 20 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all solid material is visibly dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution if necessary.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in tightly sealed, low-binding tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[11]

Protocol 2: Preparation of Working Solutions for Assays
  • Retrieve Stock: Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Immediate Dilution: Just before you are ready to perform your experiment, perform serial dilutions of the DMSO stock into your final aqueous assay buffer.

  • Mix Thoroughly: Ensure each dilution step is mixed well by vortexing or gentle pipetting.

  • Use Immediately: Add the final working solutions to your experimental setup without delay.

  • Discard Unused Solution: Discard any leftover aqueous working solution. Do not store and reuse it.

Workflow Diagram: Preventing Degradation

The following diagram illustrates the recommended workflow to maintain the stability of VU0463841.

G cluster_0 Preparation & Storage cluster_1 Experimental Use Solid Solid VU0463841 (Room Temp) Stock Concentrated Stock (e.g., 10 mM in DMSO) Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Aliquot Single-Use Aliquots Stock->Aliquot Aliquot Immediately Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Retrieve for Experiment Dilute Prepare Working Solution (in Aqueous Buffer) Thaw->Dilute Dilute Serially Assay Add to Experiment Dilute->Assay USE IMMEDIATELY Discard Discard Unused Working Solution Assay->Discard

Caption: Recommended workflow for preparing and using VU0463841 solutions.

Part 4: The Chemistry of Degradation

Understanding the underlying chemical mechanism of degradation reinforces the importance of the recommended protocols.

Ester Hydrolysis Mechanism

Ester hydrolysis, especially under basic conditions (saponification), is a key concern. The reaction proceeds via nucleophilic acyl substitution.

G Ester VU0463841 (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH + OH⁻ (from buffer) Products Carboxylate + Alcohol (Inactive Degradants) Intermediate->Products Elimination of Alkoxide

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

This reaction is effectively irreversible under basic conditions because the resulting carboxylic acid is deprotonated to a carboxylate, which is resonance-stabilized and unreactive towards the alcohol.[5] This highlights why preparing fresh solutions in physiological (slightly basic) or any non-acidic buffer is critical to prevent the formation of these inactive degradants.

References

  • hydrolysis of esters - Chemguide . (n.d.). Chemguide. Retrieved from [Link]

  • Ester hydrolysis . (n.d.). A-Level Chemistry. Retrieved from [Link]

  • Basic Hydrolysis of Esters – Saponification . (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • 15.9: Hydrolysis of Esters . (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of Esters and Amides . (n.d.). Dalal Institute. Retrieved from [Link]

  • Improving Reproducibility: Best Practices for Small Molecules . (n.d.). Bio-Rad. Retrieved from [Link]

  • Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics . (2023, May 30). eLife. Retrieved from [Link]

  • Structural Insights into Positive Allosteric Modulation at the M4 muscarinic acetylcholine receptor . (n.d.). CCeMMP. Retrieved from [Link]

  • Optimization and characterization of muscarinic acetylcholine receptor M4 positive allosteric modulators . (n.d.). VUIR. Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility . (n.d.). PubMed. Retrieved from [Link]

  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor . (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor . (2018, June 28). PMC. Retrieved from [Link]

  • SMALL MOLECULES . (n.d.). Captivate Bio. Retrieved from [Link]

  • How to dissolve small inhibitor molecules for binding assay? . (2013, September 10). ResearchGate. Retrieved from [Link]

  • DMSO Physical Properties . (n.d.). gChem. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data . (n.d.). Gaylord Chemical. Retrieved from [Link]

  • Dimethyl sulfoxide . (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: VU0463841 Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

VU0463841 is a selective, positive allosteric modulator (PAM) of the neuron-specific potassium-chloride cotransporter 2 (KCC2). Unlike direct agonists, it potentiates the transport rate of KCC2, effectively lowering intracellular chloride ([Cl⁻]ᵢ) and restoring GABAergic inhibition.

Critical Technical Alert: VU0463841 is highly lipophilic. The majority of experimental failures stem from compound precipitation in aqueous buffers or plasticware adsorption , not biological inactivity. This guide prioritizes solubility management and signal-to-noise optimization.

PropertySpecificationTechnical Implication
Mechanism KCC2 PotentiatorRequires basal KCC2 activity to observe effect.
Solubility Poor in waterStrict DMSO handling required.
Target SLC12A5 (KCC2)Electroneutral transport (1 K⁺ : 1 Cl⁻).[1]
Key Assay Thallium (Tl⁺) FluxSurrogate ion for K⁺; requires Cl⁻ in buffer.

Module 1: Compound Handling & Solubility

The #1 source of assay variability.

Q: My dose-response curve is flat or erratic. Is the compound degrading?

A: It is likely precipitating, not degrading. VU0463841 "crashes out" rapidly when added directly from a high-concentration DMSO stock into an aqueous buffer.

The "Intermediate Dilution" Protocol: Do not pipette 10 mM stock directly into the assay well. You must create an intermediate step to lower the dielectric shock to the compound.

  • Master Stock: Dissolve neat powder in 100% DMSO to 10 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO (e.g., in a polypropylene V-bottom plate).

  • Intermediate Step: Transfer from the DMSO plate to an intermediate plate containing assay buffer to achieve a 3x or 10x concentration . Mix immediately by pipetting.

    • Limit: Ensure the final DMSO concentration in the cell assay is < 0.5% (0.1% is optimal for primary neurons).

  • Final Addition: Transfer from the intermediate plate to the cells.

Q: Can I use plastic reservoirs?

A: Use glass-lined or low-binding plasticware for the master stock. VU0463841 is sticky. If you observe a loss of potency after the compound sits in a plastic reservoir for >20 minutes, adsorption is occurring.

Module 2: Thallium (Tl⁺) Flux Assay (High-Throughput)

The workhorse assay for screening KCC2 potentiators.

Assay Principle

Since KCC2 is electroneutral, it cannot be measured by voltage-sensitive dyes. We use Thallium (Tl⁺) as a surrogate for Potassium (K⁺). KCC2 transports Tl⁺ with high affinity.

  • Influx Mode: We manipulate gradients to drive Tl⁺ into the cell.

  • Readout: Intracellular Tl⁺ binds to a Tl-sensitive dye (e.g., FluxOR™ or Thallos), causing a fluorescence spike.

Visualizing the Mechanism

KCC2_Tl_Flux_Mechanism cluster_extracellular Extracellular Buffer (Stimulus) cluster_membrane Plasma Membrane cluster_intracellular Cytosol Tl Tl+ (Tracer) KCC2 KCC2 Transporter Tl->KCC2 K K+ (Low) Cl Cl- (Required) Cl->KCC2 Drug VU0463841 Drug->KCC2 Potentiates Dye_Bound Dye-Tl+ Complex (High Fluorescence) KCC2->Dye_Bound Tl+ Influx Dye_Unbound FluxOR/Thallos (Low Fluorescence) Dye_Unbound->Dye_Bound + Tl+

Caption: KCC2 cotransports Tl+ and Cl- into the cell. VU0463841 potentiates this rate. Note that extracellular Cl- is strictly required for transport.

Troubleshooting the Tl⁺ Assay
SymptomProbable CauseCorrective Action
High Background Signal Constitutive KCC2 activityUse Furosemide (100 µM) or DIOA as a negative control to define the "0% activity" baseline. Do not rely solely on empty vector controls.
No Signal Increase with Drug Missing Extracellular ChlorideEnsure the stimulus buffer contains Cl⁻. KCC2 is an obligate cotransporter; it cannot move Tl⁺ without Cl⁻.
High Well-to-Well Variability Uneven Cell PlatingKCC2 activity is sensitive to cell volume (swelling/shrinking). Ensure consistent cell density and isotonic buffers.
Signal Decay Dye LeakageUse Probenecid (2.5 mM) in the assay buffer to prevent dye extrusion by anion transporters.
Q: How do I distinguish basal activity from drug effect?

A: KCC2 is constitutively active.

  • Baseline: Record 10s of baseline fluorescence.

  • Stimulus: Inject Tl⁺/K⁺ stimulus.

  • Analysis: Calculate the initial slope (first 10-20s after injection) rather than endpoint fluorescence. VU0463841 increases the rate of influx (slope), not necessarily the total equilibrium fluorescence.

Module 3: Electrophysiology (The Gold Standard)

Validation using Gramicidin Perforated Patch.

Why Perforated Patch?

Do not use standard whole-cell patch clamp. Standard whole-cell ruptures the membrane, dialyzing the cytosol with the pipette solution.[2] This washes out the intracellular chloride gradient, making it impossible to measure KCC2-mediated Cl⁻ extrusion accurately.

The Solution: Gramicidin forms pores permeable only to monovalent cations (K⁺, Na⁺) but impermeable to Cl⁻ . This preserves the endogenous [Cl⁻]ᵢ established by KCC2.

Protocol Refinement
  • Pipette Solution: High K⁺, but free of Gramicidin at the very tip (dip tip in clean solution for 5s, then backfill with Gramicidin-containing solution).

  • Perforation Time: Wait 20–40 minutes. Monitor access resistance (Ra). It should drop to <50 MΩ, but the reversal potential of Cl⁻ (E_Cl) should remain stable.

  • Application: Apply GABA puffs.

    • Result: If KCC2 is active/potentiated, [Cl⁻]ᵢ decreases, shifting E_GABA to more negative potentials (hyperpolarization).

    • VU0463841 Effect: Causes a negative shift in E_GABA compared to vehicle.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Issue: Poor Assay Performance Precip Check Solubility: Is solution cloudy? Start->Precip DMSO_Check Check DMSO: Is Final % > 0.5%? Precip->DMSO_Check No Action_Dilute Action: Use Intermediate Dilution Step Precip->Action_Dilute Yes Buffer_Check Check Buffer: Is Cl- present? DMSO_Check->Buffer_Check No Action_Reduce Action: Reduce DMSO to <0.2% DMSO_Check->Action_Reduce Yes Control_Check Check Controls: Does Furosemide block signal? Buffer_Check->Control_Check Yes Action_AddCl Action: Add Cl- to Stimulus Buffer Buffer_Check->Action_AddCl No Action_CellLine Action: Check KCC2 Expression or Cell Health Control_Check->Action_CellLine No Assay Valid Assay Valid Control_Check->Assay Valid Yes

Caption: Step-by-step logic to isolate solubility, buffer composition, and biological failures.

References

  • Delpire, E. et al. (2009). High-throughput fluorescence screen for inhibitors of the K-Cl cotransporter KCC2. Source: PNAS . [Link] (Foundational paper for the Tl+ flux assay methodology in KCC2).

  • Zhang, D. et al. (2010). A Thallium Transport FLIPR-Based Assay for the Identification of KCC2-Positive Modulators.[3] Source: Journal of Biomolecular Screening . [Link] (Describes the specific optimization of Tl+ assays for KCC2, including Cl- dependency).

  • Shekar, A. et al. (2019). Improved Biology and Chemistry of KCC2 Modulators. Source: Frontiers in Cellular Neuroscience . [Link] (Discusses the specific properties and optimization of VU0463841).

  • Kelley, M.R. et al. (2016). Discrete structural features determine the efficacy of KCC2 positive allosteric modulators. Source: Molecular Pharmacology . [Link] (Detailed SAR and solubility considerations for the VU series compounds).

Sources

Validation & Comparative

Unraveling the Selectivity of Novel Compounds: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A critical challenge in drug discovery and chemical biology is the characterization of a compound's selectivity. A highly selective compound interacts primarily with its intended biological target, minimizing off-target effects that can lead to unforeseen side effects or misleading experimental results. This guide provides a framework for researchers, scientists, and drug development professionals to comprehensively evaluate the cross-reactivity profile of a novel chemical probe.

The hypothetical compound, VU0463841 , will be used as a case study to illustrate the principles and methodologies for determining a compound's specificity. As of the latest literature and database searches, information regarding the primary target and chemical nature of VU0463841 is not publicly available. This scenario highlights a crucial first step in any cross-reactivity assessment: the unambiguous identification of the compound and its intended molecular target.

Without this foundational knowledge, a systematic evaluation of off-target interactions is impossible. The following sections will therefore outline the established workflows and experimental considerations necessary to build a comprehensive cross-reactivity profile for any new chemical entity, assuming its primary target has been identified.

The Imperative of Selectivity Profiling

The journey of a potential therapeutic agent from a laboratory discovery to a clinical candidate is paved with rigorous testing. A key milestone in this process is the establishment of a clear "selectivity window" – the concentration range at which the compound elicits its desired effect on the primary target without engaging other biomolecules. A compound with poor selectivity can act as a "dirty drug," interacting with multiple targets and complicating the interpretation of its biological effects.

Key reasons for comprehensive cross-reactivity profiling include:

  • Predicting Potential Toxicities: Off-target interactions are a major cause of adverse drug reactions. Early identification of these liabilities can save significant time and resources in the drug development pipeline.

  • Ensuring Mechanistic Clarity: To confidently attribute a biological outcome to the modulation of a specific target, it is essential to rule out the influence of off-target effects.

  • Guiding Lead Optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target interactions allows medicinal chemists to rationally design more selective and potent analogues.

  • Developing High-Quality Research Tools: For chemical probes used in basic research, high selectivity is paramount to ensure that the observed phenotypes are a direct consequence of modulating the intended target.

A Multi-pronged Approach to a Comprehensive Cross-Reactivity Profile

A robust assessment of a compound's selectivity is not a single experiment but rather a tiered and iterative process. This typically involves a combination of computational predictions, broad-panel screening, and focused in-solution and cell-based functional assays.

Phase 1: In Silico and Preliminary Assessments

Before embarking on expensive and time-consuming experimental screens, computational methods can provide valuable initial insights into potential off-target interactions.

  • Target Class-Focused Library Screening: Analysis of large datasets of compound-target interactions has revealed that certain chemical scaffolds have a propensity to interact with specific protein families.

  • Pharmacophore Modeling and Similarity Searching: If the chemical structure of the compound is known, its pharmacophore can be compared against databases of known ligands to identify potential off-target binders.

Phase 2: Broad-Panel In Vitro Screening

This phase forms the core of the cross-reactivity assessment and involves testing the compound against a large and diverse panel of biological targets.

  • Large-Scale Kinase Panels: As kinases are a frequent target of small molecule drugs and share a conserved ATP-binding pocket, comprehensive kinase profiling is a standard industry practice. Typically, a compound is screened at a single high concentration (e.g., 10 µM) against hundreds of kinases. Any significant inhibition (e.g., >50%) triggers follow-up dose-response studies to determine the IC50 or Kd.

  • Receptor and Ion Channel Panels: For compounds targeting G-protein coupled receptors (GPCRs), ion channels, or other receptor families, specialized screening panels are employed. These assays often measure downstream signaling events or radioligand displacement.

  • Safety Pharmacology Panels (e.g., CEREP): These panels assess the compound's activity against a curated set of targets known to be associated with adverse drug reactions, such as the hERG channel (cardiac toxicity) and various central nervous system (CNS) receptors.

Table 1: Representative Data from a Broad-Panel Kinase Screen

Kinase Target% Inhibition at 10 µMIC50 (nM)
Primary Target X 98% 50
Kinase A75%850
Kinase B52%5,200
Kinase C15%>10,000
... (hundreds of other kinases)<10%>10,000

This table illustrates how initial high-concentration screening identifies potential off-target hits, which are then followed up with dose-response experiments to quantify their potency.

Phase 3: Orthogonal and Cellular Validation

Biochemical assays, while powerful, can sometimes yield misleading results. Therefore, it is crucial to validate key findings in more physiologically relevant systems.

  • Orthogonal Biochemical Assays: If an off-target interaction is identified, it should be confirmed using a different assay format. For example, if an enzymatic assay shows inhibition, a direct binding assay (e.g., Surface Plasmon Resonance [SPR] or Isothermal Titration Calorimetry [ITC]) can confirm a physical interaction.

  • Cellular Target Engagement Assays: These assays measure whether the compound can bind to its intended and potential off-targets within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide this critical information.

  • Phenotypic and Functional Cellular Assays: Ultimately, the most important question is whether the off-target interactions are functionally relevant at the concentrations where the compound is active against its primary target. This can be assessed by measuring downstream signaling pathways or cellular phenotypes known to be modulated by the off-target.

Experimental Protocols: A Closer Look

To ensure scientific integrity, the methodologies used for cross-reactivity profiling must be robust and well-validated.

Protocol 1: Broad-Panel Kinase Screening (Example)
  • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration range for IC50 determination.

  • Assay Plate Preparation: Kinases, substrate, and ATP are dispensed into a multi-well plate.

  • Compound Addition: The diluted compound is added to the assay wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated and incubated at a controlled temperature for a specific duration.

  • Detection: A detection reagent is added to measure the extent of the kinase reaction (e.g., phosphorylation of the substrate). This is often a luminescence- or fluorescence-based readout.

  • Data Analysis: The signal is measured, and the percent inhibition is calculated relative to control wells. IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release their protein content.

  • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the aggregated proteins.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Workflow

The process of characterizing a compound's cross-reactivity can be visualized as a logical progression from broad screening to focused validation.

Figure 1: A decision-tree workflow for assessing the cross-reactivity profile of a novel compound.

Conclusion and Future Directions

The assessment of a compound's cross-reactivity profile is a cornerstone of modern drug discovery and chemical biology. A thorough and multi-faceted approach, combining in silico, in vitro, and cellular methods, is essential to build a comprehensive understanding of a compound's selectivity. For a compound like the hypothetical VU0463841, the first and most critical step is the disclosure of its primary biological target. Once this is established, the systematic application of the principles and protocols outlined in this guide will enable a rigorous evaluation of its off-target interactions, ultimately determining its potential as a selective therapeutic agent or a high-quality research tool.

The continuous development of new screening technologies, such as proteome-wide thermal shift assays and DNA-encoded library screening, promises to further enhance our ability to predict and identify off-target effects with even greater precision and throughput. By embracing these advancements and adhering to rigorous scientific principles, the research community can continue to develop safer and more effective medicines.

References

Due to the lack of specific information on VU0463841, the following references provide a general background on the principles and methods of compound selectivity profiling.

  • Kinase Profiling: This reference would typically be a review or a seminal paper on the importance and methods of kinase inhibitor profiling.
  • Safety Pharmacology Screening: A link to a regulatory agency's guidelines (e.g., FDA or EMA) or a comprehensive review on the topic.
  • Cellular Thermal Shift Assay (CETSA): The original publication or a detailed methods paper describing the CETSA technique.
  • Computational Methods for Off-Target Prediction: A review article discussing various in silico approaches to predict compound selectivity.

Independent Verification of VU0463841 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a framework for the independent verification of the pharmacological activity of VU0463841, a compound reported to possess activity at muscarinic acetylcholine receptors. In the spirit of scientific rigor, we will not only outline the necessary experimental protocols but also place the activity of VU0463841 in the context of other well-characterized M1 muscarinic receptor positive allosteric modulators (PAMs). A surprising finding from initial data mining suggests that VU0463841 may exhibit a dual activity profile, a facet we will explore in our comparative analysis.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of muscarinic receptor modulators. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.

The M1 and M4 Muscarinic Receptor Signaling Pathways

The M1 and M4 muscarinic acetylcholine receptors are both G-protein coupled receptors (GPCRs) that are highly expressed in the central nervous system and are key targets for cognitive and neuropsychiatric disorders. However, they couple to different G-proteins and initiate distinct downstream signaling cascades. Understanding these pathways is fundamental to interpreting the functional data of any modulator.

Activation of the M1 receptor, which couples to Gq/11 proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a signal that can be readily measured in cell-based assays.

Conversely, the M4 receptor couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_M1 M1 Receptor Pathway cluster_M4 M4 Receptor Pathway cluster_PAM Modulator Action M1 M1 Receptor Gq11 Gq/11 M1->Gq11 ACh/Agonist PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers M4 M4 Receptor Gio Gi/o M4->Gio ACh/Agonist AC_inhib Adenylyl Cyclase (Inhibited) Gio->AC_inhib Inhibits ATP ATP AC_inhib->ATP cAMP_dec ↓ cAMP ATP->cAMP_dec Blocks conversion to PAM Positive Allosteric Modulator (PAM) PAM->M1 Potentiates ACh effect PAM->M4 Potentiates ACh effect

Figure 1: M1 and M4 Muscarinic Receptor Signaling Pathways.

Experimental Design: A Strategy for Independent Verification

Our experimental approach is designed to first confirm the reported activity of VU0463841 and then to thoroughly characterize its pharmacological profile in comparison to established M1 PAMs. The choice of assays is critical for generating a comprehensive and reliable dataset.

Primary Functional Assay: Calcium Mobilization

A calcium mobilization assay is the most direct method to assess the functional consequence of M1 receptor activation. We will use this assay to determine if VU0463841 acts as a positive allosteric modulator, an agonist, or both (an ago-PAM).

Rationale for Controls and Comparators:

  • VU0463841: The compound of interest.

  • BQCA (Benzylquinolone carboxylic acid): A well-characterized, potent M1 ago-PAM. It will serve as a positive control for both PAM and agonist activity at the M1 receptor.

  • VU0453595: A "pure" M1 PAM with minimal intrinsic agonist activity. This compound is crucial for distinguishing between ago-PAM and pure PAM profiles.

  • Acetylcholine (ACh): The endogenous agonist, used to establish a baseline dose-response curve.

Secondary Assay: Radioligand Binding

A radioligand binding assay will be employed to determine the binding affinity of VU0463841 to the M1 and M4 receptors and to assess its selectivity against other muscarinic receptor subtypes (M2, M3, and M5).

Rationale:

This assay will help to confirm a direct interaction with the target receptors and provide a quantitative measure of selectivity, a critical parameter for any therapeutic candidate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure intracellular calcium flux in response to receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human M1 or M4 muscarinic receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M1 or M4 expressing CHO-K1 cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of VU0463841, BQCA, VU0453595, and acetylcholine in assay buffer.

  • Assay Execution:

    • Agonist Mode: To determine agonist activity, add the serially diluted test compounds directly to the cells and measure the fluorescence signal over time.

    • PAM Mode: To determine PAM activity, add the serially diluted test compounds to the cells, followed by a fixed concentration of acetylcholine (typically an EC20 concentration, which is the concentration that gives 20% of the maximal response). Measure the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. For agonist activity, calculate the EC50 value. For PAM activity, calculate the EC50 value for the potentiation of the acetylcholine response.

Protocol 2: Radioligand Binding Assay

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • 96-well filter plates (GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and serially diluted test compound or atropine.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. Calculate the IC50 value for the displacement of [3H]-NMS by the test compound. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Data Comparison

The following table summarizes the reported pharmacological data for VU0463841 and the selected comparator M1 PAMs.

CompoundTarget(s)EC50 (PAM activity)Agonist Activity (Emax)SelectivityReference
VU0463841 M1/M41.1 µM (M1), 1.1 µM (M4)90% (M1), 100% (M4)Not reportedPatent Data
BQCA M1~270 nMYes (ago-PAM)Highly selective for M1 over M2-M5.[1][1]
VU0453595 M1~2.1 µMMinimal (pure PAM)Selective for M1.[2][2]
PF-06764427 M1~30 nMYes (ago-PAM)Highly selective for M1.[3]
MK-7622 M1~16 nMYes (ago-PAM)Highly selective for M1.[3][3]
VU319 M1~492 nMMinimal (pure PAM)Highly selective for M1.[4]

Off-Target Activity: A Critical Consideration

The potential for off-target activity is a critical aspect of drug development. For M1 PAMs, cholinergic side effects, such as salivation, lacrimation, urination, and defecation (SLUD), are a primary concern and are often mediated by activity at other muscarinic receptor subtypes.[5] The initial data on VU0463841, suggesting dual M1/M4 activity, underscores the importance of a comprehensive off-target screening strategy.

A typical off-target screening workflow involves testing the compound against a broad panel of receptors, ion channels, and enzymes.

off_target_workflow start Test Compound (VU0463841) primary_screen Primary Screen: Muscarinic Receptor Panel (M1, M2, M3, M4, M5) start->primary_screen secondary_screen Secondary Screen: Broad GPCR Panel (Adrenergic, Dopamine, Serotonin, etc.) primary_screen->secondary_screen If primary activity confirmed tertiary_screen Tertiary Screen: Ion Channels, Kinases, and other key enzymes secondary_screen->tertiary_screen Further profiling data_analysis Data Analysis and Selectivity Profiling tertiary_screen->data_analysis

Figure 2: A workflow for off-target liability assessment.

Interpretation and Conclusion

The independent verification of VU0463841's activity is a compelling case study in modern pharmacology. The initial, limited data from a patent application suggests a departure from the typical M1-selective PAM profile, with potent activity reported at both the M1 and M4 receptors. This dual M1/M4 modulation is an emerging therapeutic strategy, with the potential to address both the cognitive and psychotic symptoms of disorders like schizophrenia.

Your experimental findings will be crucial in confirming this dual activity. The calcium mobilization assay will reveal the functional nature of VU0463841's interaction with both M1 and M4 receptors – is it a PAM, an agonist, or an ago-PAM at each? The radioligand binding assays will provide a comprehensive selectivity profile across all five muscarinic subtypes, which is currently lacking.

By comparing your data for VU0463841 with the well-established profiles of BQCA and VU0453595, you will be able to definitively classify its pharmacological action. This rigorous, comparative approach is essential for building a robust understanding of this novel compound and its potential therapeutic applications. The data you generate will not only validate (or refute) the initial findings but will also provide invaluable insights for the broader field of muscarinic receptor modulation.

References

  • Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Conn, P. J. (2008). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates working memory, attention, and amyloid-β processing. Journal of Neuroscience, 28(40), 10422-10433.
  • Shirey, J. K., Brady, A. E., Jones, P. J., Davis, A. A., Marlo, J. E., Wess, J., ... & Conn, P. J. (2009). A selective allosteric potentiator of the M1 muscarinic acetylcholine receptor increases activity of medial prefrontal cortical neurons and restores impairments in reversal learning. Journal of Neuroscience, 29(45), 14271-14286.
  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews Drug discovery, 8(1), 41-54.
  • Lindsley, C. W., & Conn, P. J. (2013). Positive allosteric modulators of the M1 muscarinic acetylcholine receptor. In The M1 Muscarinic Receptor (pp. 1-22). Springer, New York, NY.
  • Ma, L., Seager, M. A., Wittmann, M., Jacobson, M., Bickel, D., Burno, M., ... & Sur, C. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences, 106(37), 15950-15955.
  • Rook, J. M., Lindsley, C. W., & Conn, P. J. (2013). M1 and M4 muscarinic receptor allosteric modulators: a new approach for the treatment of schizophrenia. Current topics in medicinal chemistry, 13(2), 223-234.
  • Uslaner, J. M., et al. (2013). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropharmacology, 64, 119-128.[3]

  • Wood, M. R., et al. (2015). A novel M1 PAM VU0486846 exerts efficacy in cognition models without displaying agonist activity or cholinergic toxicity. ACS chemical neuroscience, 6(8), 1349-1361.
  • Rook, J. M., et al. (2015). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Proceedings of the National Academy of Sciences, 112(45), 13996-14001.[2]

  • Shirey, J. K., et al. (2009). A selective allosteric potentiator of the M1 muscarinic acetylcholine receptor increases activity of medial prefrontal cortical neurons and restores impairments in reversal learning. Journal of Neuroscience, 29(45), 14271-14286.[1]

  • Lindsley, C. W., et al. (2010). Discovery and development of a highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program.
  • Wood, M. R., et al. (2018). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Chemical Neuroscience, 9(12), 2886-2900.[5]

  • Melancon, B. J., et al. (2013). Substituted Benzylspiroindolin-2-one Analogues as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 4(9), 839-844.
  • Puri, V., et al. (2015). The selective positive allosteric M1 muscarinic receptor modulator PQCA attenuates learning and memory deficits in the Tg2576 Alzheimer’s disease mouse model. Behavioural brain research, 287, 96-99.
  • Davoren, J. E., et al. (2016). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS chemical neuroscience, 7(12), 1705-1718.[4]

  • Patil, S. A., et al. (2017). Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs. ACS chemical neuroscience, 8(4), 866-883.
  • Noetzel, M. J., et al. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS chemical neuroscience, 9(8), 2218-2224.
  • Digby, G. J., et al. (2012). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS chemical neuroscience, 3(11), 885-897.
  • Lebois, E. P., et al. (2019). Biased M1 positive allosteric modulators reveal novel role of phospholipase D in M1-dependent rodent cortical plasticity. bioRxiv, 806874.
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews Drug discovery, 6(9), 721-733.
  • Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333-4353.
  • Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Current opinion in pharmacology, 13(4), 629-636.

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A Comparative Guide to VU0463841 and its Analogs: Navigating the Landscape of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

The M4 muscarinic acetylcholine receptor (M4 mAChR) has emerged as a compelling therapeutic target for the treatment of neuropsychiatric disorders, most notably schizophrenia.[1][2][3][4][5] Unlike traditional antipsychotics that primarily target dopamine receptors, selective activation of the M4 receptor offers a novel mechanism to modulate dopamine signaling, potentially leading to improved efficacy and a more favorable side-effect profile.[4][5] The development of positive allosteric modulators (PAMs) for the M4 receptor, such as VU0463841, represents a significant advancement in this field.[6][7] PAMs do not activate the receptor directly but rather enhance the effect of the endogenous agonist, acetylcholine, offering a more nuanced and physiologically relevant mode of action.[6]

This guide provides a comparative analysis of VU0463841 and its key analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological properties and the experimental methodologies used for their characterization.

The Rise of M4 PAMs: A Strategic Approach to Treating Psychosis

The therapeutic rationale for targeting the M4 receptor in schizophrenia stems from its strategic location in key brain regions, such as the striatum and cortex, where it can modulate the release of dopamine.[1][4] Preclinical studies have robustly demonstrated that M4 PAMs can attenuate hyperdopaminergic states, a hallmark of psychosis, in a manner predictive of antipsychotic efficacy.[1][4][5] Moreover, by selectively targeting the M4 subtype, these compounds aim to avoid the adverse effects associated with non-selective muscarinic agonists.[4][7] The development of highly selective M4 PAMs has been a significant focus of medicinal chemistry efforts, leading to the discovery of VU0463841 and a subsequent portfolio of analogs with improved properties.

Comparative Analysis of VU0463841 Analogs

The journey from the initial discovery of VU0463841 has been marked by a systematic effort to optimize its pharmacological and pharmacokinetic profile. This has led to the development of several key analogs, each with distinct advantages. The following sections and tables provide a detailed comparison of their in vitro potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

In Vitro Potency and Selectivity

The primary goal in the development of VU0463841 analogs was to enhance potency at the human M4 receptor while maintaining or improving selectivity against other muscarinic receptor subtypes (M1, M2, M3, and M5). High selectivity is crucial to minimize off-target effects.

CompoundhM4 EC50 (nM)Selectivity vs. hM1Selectivity vs. hM2Selectivity vs. hM3Selectivity vs. hM5Reference
VU0463841 ~1,300>30-fold>30-fold>30-fold>30-fold[6]
VU0152100 ~290>100-fold>100-fold>100-fold>100-fold[6]
VU0467154 91>100-fold>100-fold>100-fold>100-fold[1][8]
VU0476406 91>100-fold>100-fold>100-fold>100-fold[9]
VU6008677 Low nMHighHighHighHigh[10][11]

Note: "Low nM" indicates high potency as specific values were not consistently reported across all summarized literature. "High" selectivity indicates minimal activity at other receptor subtypes.

Drug Metabolism and Pharmacokinetics (DMPK) Profile

A significant challenge in the development of CNS-targeted drugs is achieving a favorable DMPK profile, including good brain penetration and metabolic stability. Analogs of VU0463841 have been specifically designed to address these challenges.

CompoundIn Vitro Metabolic Stability (CLhep, mL/min/kg)Brain Penetration (Kp,uu)In Vivo Half-life (t1/2, hr)Reference
VU0463841 HighModerateShort[9]
VU0467154 ModerateGoodModerate[1]
VU0476406 Low (Improved)ExcellentLonger[9]
VU6008677 ImprovedHighNot specified[10][11]

Note: CLhep refers to hepatic clearance. Kp,uu is the unbound brain-to-plasma concentration ratio.

Key Analogs and Their Advancements

  • VU0152100 : An early analog that demonstrated a significant improvement in potency and selectivity over VU0463841, validating the chemical scaffold for further optimization.[6]

  • VU0467154 : A highly valuable in vivo tool compound with excellent potency and selectivity, widely used in preclinical studies to probe the therapeutic potential of M4 PAMs.[1]

  • VU0476406 : Developed as a non-human primate in vivo tool compound, this analog exhibits a superior DMPK profile, including lower clearance and enhanced brain penetration, making it suitable for translational studies.[9]

  • VU6008677 : Represents a structurally distinct tricyclic chemotype with a greatly reduced cytochrome P450 inhibition profile, addressing a common liability in drug development.[10][11]

Experimental Protocols

The characterization of VU0463841 and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed protocols for key experiments.

In Vitro Calcium Mobilization Assay for M4 PAM Activity

This assay is a primary method for determining the potency (EC50) of M4 PAMs.

Principle: The M4 receptor couples to the Gαi/o G-protein, which inhibits adenylyl cyclase. To facilitate a calcium signal, the receptor is co-expressed with a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gαq pathway, leading to an increase in intracellular calcium upon receptor activation.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells expressing the human M4 muscarinic receptor and a chimeric G-protein (e.g., Gαqi5) in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • Plate cells in 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer.

    • Incubate the cells for 1 hour at 37°C in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds (VU0463841 and its analogs) in assay buffer.

    • Utilize a fluorescent imaging plate reader (FLIPR) to add the compounds to the cell plate.

    • Immediately after compound addition, add a sub-maximal concentration of acetylcholine (ACh) (e.g., EC20) to all wells.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis:

    • Calculate the increase in fluorescence for each well.

    • Plot the response as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Rodent Model of Antipsychotic-like Efficacy: Amphetamine-Induced Hyperlocomotion

This behavioral model is widely used to assess the potential antipsychotic effects of novel compounds.

Principle: Amphetamine induces an increase in locomotor activity in rodents, which is considered a model of dopamine hyperfunction relevant to psychosis. Antipsychotic drugs can attenuate this effect.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Acclimate male C57Bl/6J mice to the testing room and open-field chambers for at least 60 minutes.

  • Drug Administration:

    • Administer the test compound (e.g., VU0467154) or vehicle via the appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 3 mg/kg, subcutaneous).

  • Locomotor Activity Monitoring:

    • Immediately place the animals back into the open-field chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins.

    • Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow for evaluating M4 PAMs.

M4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R_pre M4 Receptor ACh->M4R_pre Binds Gi Gi/o Protein M4R_pre->Gi Activates D2R Dopamine D2 Receptor Effect_post Postsynaptic Signaling (e.g., Psychosis-related) D2R->Effect_post Activates DA Dopamine (DA) DA->D2R Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Less Activation DA_release Dopamine Release PKA->DA_release Reduces DA_release->DA Less DA in Synapse PAM VU0463841 Analog (M4 PAM) PAM->M4R_pre Enhances ACh effect caption M4 Receptor Signaling Pathway Modulation by a PAM

Caption: M4 PAMs enhance ACh-mediated inhibition of dopamine release.

M4_PAM_Evaluation_Workflow start Start: Novel Compound Synthesis in_vitro In Vitro Screening (Calcium Mobilization Assay) start->in_vitro potency Determine EC50 at hM4 in_vitro->potency selectivity Assess Selectivity vs. M1, M2, M3, M5 in_vitro->selectivity dmpk In Vitro DMPK (Metabolic Stability, Permeability) potency->dmpk selectivity->dmpk in_vivo In Vivo Efficacy (Amphetamine-Induced Hyperlocomotion) dmpk->in_vivo pk In Vivo PK (Brain Penetration) dmpk->pk lead Lead Candidate in_vivo->lead pk->lead caption Experimental Workflow for M4 PAM Evaluation

Caption: A typical workflow for the evaluation of novel M4 PAMs.

Conclusion

The development of VU0463841 and its analogs has significantly advanced the field of M4 muscarinic receptor pharmacology. Through iterative medicinal chemistry efforts, guided by a comprehensive suite of in vitro and in vivo assays, researchers have successfully identified compounds with improved potency, selectivity, and pharmacokinetic properties. These molecules serve as critical tools for further elucidating the therapeutic potential of M4 PAMs and as lead candidates for the development of novel treatments for schizophrenia and other neuropsychiatric disorders. The continued exploration of this chemical space holds great promise for delivering innovative medicines that address the unmet needs of patients.

References

  • Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic tre
  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - Frontiers. (URL: [Link])

  • Full article: Muscarinic M1 and M4 agents as treatments for schizophrenia: what do they do and who do they do it for? - Taylor & Francis. (URL: [Link])

  • Targeting Muscarinic Receptors to Treat Schizophrenia - PMC - NIH. (URL: [Link])

  • Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia | American Journal of Psychiatry. (URL: [Link])

  • Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife. (URL: [Link])

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC. (URL: [Link])

  • Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology - PMC. (URL: [Link])

  • Optimization and characterization of muscarinic acetylcholine receptor M4 positive allosteric modulators - VUIR. (URL: [Link])

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile - PMC. (URL: [Link])

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC. (URL: [Link])

Sources

Benchmarking VU0463841: A Technical Guide to Next-Generation mGlu5 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking VU0463841 Performance Against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

VU0463841 represents a significant evolution in the pharmacological interrogation of metabotropic glutamate receptor subtype 5 (mGlu5). Unlike the classic acetylene-based "tool compounds" MPEP and MTEP , which have dominated the field for two decades, VU0463841 utilizes a 1-phenyl-3-(pyridin-2-yl)urea scaffold. This structural divergence addresses key liabilities of earlier inhibitors, offering researchers a potent (IC50 = 13 nM), highly selective, and brain-penetrant Negative Allosteric Modulator (NAM) optimized for in vivo addiction models.

This guide objectively benchmarks VU0463841 against industry-standard inhibitors, providing the experimental data and protocols necessary to validate its utility in your research pipeline.

Technical Profile: VU0463841[1][2]

FeatureSpecification
Target Metabotropic Glutamate Receptor 5 (mGlu5)
Mechanism Negative Allosteric Modulator (NAM)
Chemical Class Substituted 1-Phenyl-3-(pyridin-2-yl)urea
Potency (Rat) IC50 = 13 nM (Calcium mobilization)
Selectivity >10 µM vs. mGlu1, mGlu2/3, mGlu4, mGlu7, mGlu8
CNS Penetrance High (Brain-to-Plasma ratio optimized for rodent models)
Primary Application Addiction behaviors (Cocaine self-administration), Anxiety, Fragile X
Mechanistic Insight

VU0463841 functions as a non-competitive antagonist.[1] It binds to an allosteric site within the transmembrane domain (7-TM) of the mGlu5 receptor, distinct from the orthosteric glutamate binding site (Venus Flytrap domain). This binding stabilizes the receptor in an inactive conformation, preventing the G


q-mediated signaling cascade despite the presence of glutamate.

Benchmarking Analysis: VU0463841 vs. Standard Inhibitors

The following analysis compares VU0463841 against the two most cited mGlu5 NAMs: MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine).[2]

Table 1: Comparative Performance Metrics
MetricVU0463841 MTEP (Standard Tool)MPEP (Legacy Tool)
Potency (IC50) 13 nM ~5 nM~36 nM
Chemotype Urea (Metabolically robust)Acetylene (Reactive liability)Acetylene (Reactive liability)
mGlu1 Selectivity >100-fold>100-foldModerate (inhibits at high conc.)
Off-Target Risks Low (Clean profile)LowHigh (Inhibits NMDA, MAO-A)
In Vivo Half-Life Optimized for chronic dosingShort (~1-2 hrs in rats)Short
Primary Liability Solubility (requires specific vehicle)Rapid clearanceOff-target NMDA effects
Critical Analysis
  • Chemotype Superiority: The acetylene linkage in MPEP and MTEP is metabolically labile and can lead to mechanism-based inactivation of cytochrome P450 enzymes. VU0463841's urea scaffold avoids this, providing a "cleaner" metabolic profile for chronic in vivo studies.

  • Potency & Efficacy: While MTEP is slightly more potent in vitro (5 nM vs 13 nM), VU0463841 maintains high potency without the off-target noise associated with MPEP (which inhibits NMDA receptors at >10 µM).

  • Behavioral Utility: VU0463841 was specifically developed to assess cocaine-seeking behavior. In rat self-administration models, it attenuates drug-seeking without the confounding locomotor suppression often seen with less selective compounds.

Visualizing the Mechanism

To understand where VU0463841 intervenes, we must visualize the Gq-coupled signaling pathway of mGlu5.

mGlu5_Pathway cluster_membrane Cell Membrane Glutamate Glutamate (Ligand) mGlu5 mGlu5 Receptor (GPCR) Glutamate->mGlu5 Activates Gq Gαq Protein mGlu5->Gq Couples VU VU0463841 (NAM) VU->mGlu5 Blocks (Allosteric) PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Mobilizes

Figure 1: Mechanism of Action. VU0463841 binds allosterically to mGlu5, preventing the conformational change required to activate Gq proteins, thereby halting the downstream Calcium mobilization cascade.

Experimental Protocols

To replicate the benchmark data, use the following validated protocols.

Protocol A: Calcium Mobilization Assay (In Vitro Potency)

Objective: Determine IC50 of VU0463841 vs. MTEP/MPEP. System: HEK293 cells stably expressing rat or human mGlu5.

  • Cell Plating:

    • Plate cells (20,000/well) in 384-well black-walled plates.

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media and replace with 20 µL/well of Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).

    • Note: Probenecid is critical to prevent dye extrusion.

    • Incubate 60 min at room temperature in the dark.

  • Compound Addition (Antagonist Mode):

    • Prepare 5x serial dilutions of VU0463841, MTEP, and MPEP in assay buffer.

    • Add 10 µL of antagonist to cells.

    • Incubate for 10 minutes to allow equilibration.

  • Agonist Challenge:

    • Using a FLIPR (Fluorometric Imaging Plate Reader), inject Glutamate (EC80 concentration, typically ~10 µM) or DHPG (selective agonist).

  • Data Acquisition:

    • Measure fluorescence (Ex 488nm / Em 525nm) for 60 seconds.

    • Calculate IC50 using a four-parameter logistic equation.

Protocol B: In Vivo Preparation (Vehicle Formulation)

Objective: Solubilize VU0463841 for rodent IP/PO dosing.

  • Challenge: Urea compounds can be lipophilic.

  • Standard Vehicle: 10% Tween 80 in sterile water.

    • Step 1: Weigh VU0463841 powder.

    • Step 2: Add Tween 80 (10% of final volume). Vortex heavily or sonicate until dispersed.

    • Step 3: Slowly add sterile water (90% of final volume) while vortexing.

    • Verification: Ensure a stable suspension/emulsion is formed. Do not use DMSO for in vivo if avoidable, as it may confound behavioral readouts.

Workflow Visualization

Benchmark_Workflow Start Start Benchmark Select Select Compounds (VU0463841 vs MTEP) InVitro In Vitro: Ca2+ Flux (HEK293-mGlu5) Select->InVitro Potency Calculate IC50 InVitro->Potency Decision Potency < 20nM? Potency->Decision Decision->Select No (Fail) InVivo In Vivo: PK Study (Rat Plasma/Brain) Decision->InVivo Yes Behavior Behavioral Model (Cocaine Self-Admin) InVivo->Behavior

Figure 2: Validation Workflow. A logical progression from in vitro potency confirmation to in vivo pharmacokinetic and behavioral testing.

References

  • Amato, R. J., et al. (2013). "Substituted 1-Phenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound VU0463841 with Activity in Rat Models of Cocaine Addiction." ACS Chemical Neuroscience, 4(8), 1217–1228. Link

  • Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP and [3H]-MTEP: Potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor." Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Link

  • Guide to Pharmacology. "mGlu5 Receptor Negative Allosteric Modulators." IUPHAR/BPS. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.